2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide is a phthalimide derivative characterized by a propionamide linker connecting a phenyl group to the isoindole-1,3-dione (phthalimide) core. This compound’s structure combines the electron-withdrawing phthalimide moiety with a lipophilic phenyl group, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(15(20)18-12-7-3-2-4-8-12)19-16(21)13-9-5-6-10-14(13)17(19)22/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOVOLNUPUKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide typically involves multi-step reactions One common method includes the reaction of phthalic anhydride with an amine to form the phthalimide coreThe reaction conditions often involve the use of solvents like diethyl ether and reagents such as acetic anhydride .
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Modifications
Acetamide vs. Propionamide Linkers
- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (6a): Replaces the propionamide with an acetamide group (shorter alkyl chain) and substitutes the phenyl group with a 4-hydroxyphenyl. Key Data:
- Melting Point: 215–218°C
- Molecular Weight: 296.23 g/mol
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-[2-(morpholine-4-carbonyl)-phenyl]-propionamide: Retains the propionamide linker but introduces a morpholine-carbonyl substituent on the phenyl ring.
Substituent Effects on the Phenyl Ring
N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide :
Incorporates methyl groups at the 2- and 4-positions of the phenyl ring. These substituents increase lipophilicity (logP), which may improve membrane permeability but reduce solubility in polar solvents .- N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Features a bulky isopropyl group on the phenyl ring, which could hinder metabolic degradation, improving pharmacokinetic stability. However, steric effects might reduce binding affinity to certain targets .
Physicochemical Properties
Biological Activity
The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-propionamide is a derivative of isoindole and has garnered attention for its potential biological activities, particularly as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play significant roles in inflammatory processes and cancer progression.
- Molecular Formula: C23H15N3O6
- Molecular Weight: 429.38 g/mol
- CAS Number: 33311-76-1
- Structure: The compound features a complex structure that includes a dioxoisoindole moiety and a phenyl propionamide group.
1. Lipoxygenase Inhibition
Recent studies have identified derivatives of this compound as probable inhibitors of 15-lipoxygenase-1 (15-LOX-1) . This enzyme is implicated in various pathological conditions, including cancer. In vitro assays demonstrated that certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 (lung cancer) |
| Derivative A | 8.0 | HeLa (cervical cancer) |
| Derivative B | 15.0 | MCF7 (breast cancer) |
Data adapted from Aliabadi et al. .
2. Anticancer Effects
The anticancer properties of this compound were evaluated through several assays, including MTT and colony formation assays. The results indicated that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Case Study:
In a study by Aliabadi et al., derivatives were tested on three different cancer cell lines: A549, HeLa, and MCF7. The findings revealed that the derivatives not only inhibited cell growth but also altered the expression of genes related to apoptosis and cell cycle regulation.
The proposed mechanism involves the inhibition of lipoxygenase activity, leading to decreased production of leukotrienes and other inflammatory mediators. This reduction can potentially mitigate inflammation-related tumorigenesis.
Toxicity and Safety Profile
While promising results have been obtained regarding its biological activity, further studies are required to evaluate the safety profile of this compound. Preliminary data suggest low toxicity in non-cancerous cell lines; however, comprehensive toxicological assessments are essential for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
